Product packaging for 3-(Methylsulfonyl)propanoic acid(Cat. No.:CAS No. 645-83-0)

3-(Methylsulfonyl)propanoic acid

Cat. No.: B1295225
CAS No.: 645-83-0
M. Wt: 152.17 g/mol
InChI Key: ODUCCTTZGHSNKX-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Medicinal Chemistry Research

The utility of 3-(Methylsulfonyl)propanoic acid is most prominent in its role as a building block in organic synthesis and medicinal chemistry. It serves as a key intermediate in the creation of specialized chemicals, including those with potential applications in pharmaceuticals and agrochemicals. guidechem.com The dual functionality of the molecule allows for a range of chemical transformations, making it a versatile component in multi-step synthetic pathways. smolecule.com

A significant area of research involving this compound is in the development of targeted therapeutics. Specifically, it has been used in the synthesis of inhibitors for the Hedgehog signaling pathway, a crucial communication route in cells that, when improperly activated, is implicated in the development of various cancers. guidechem.comnih.gov The Hedgehog pathway's role in cell growth and differentiation makes its components, such as the Smoothened (SMO) receptor, prime targets for drug development. guidechem.com

Significance as a Precursor and Synthetic Intermediate in Advanced Organic Chemistry

The primary route to synthesizing this compound involves the oxidation of its thioether precursor, 3-(methylthio)propanoic acid. guidechem.com This conversion is a standard transformation in organic chemistry, highlighting the importance of sulfur oxidation states in modifying a molecule's properties and reactivity. Researchers have reported successful synthesis using various oxidizing agents, demonstrating the robustness of this method. guidechem.com

Synthesis Methods for this compound

PrecursorReagentsKey ConditionsYieldSource
3-(methylthio)propanoic acidHydrogen peroxide (H2O2), Acetic acid, Acetic anhydrideRoom temperature, overnight stirring79% guidechem.com
3-(methylthio)propanoic acidPotassium hydrogen persulfate0 °C to room temperature, 12 hours stirring55% guidechem.com

As a synthetic intermediate, this compound is particularly valued for introducing the methylsulfonyl moiety into larger, more complex molecules. This functional group can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. A notable application is its use in preparing a complex piperazine-2-one derivative designed to antagonize the SMO receptor, thereby inhibiting the Hedgehog signaling pathway. guidechem.com The synthesis of this inhibitor showcases the role of this compound as a crucial second-generation intermediate in constructing targeted molecular agents. guidechem.com

Overview of Current Research Trajectories and Academic Relevance

Current research continues to leverage this compound as a scaffold in medicinal chemistry. The focus remains on its incorporation into novel molecules targeting specific biological pathways implicated in disease. The development of small molecule inhibitors that target the Hedgehog signaling pathway is an active area of investigation for pharmaceutical companies and academic institutions, driven by the pathway's connection to human cancers. guidechem.comnih.gov

The academic relevance of this compound and its derivatives is underscored by the broader interest in sulfur-containing compounds in drug discovery. The precursor, 3-(methylthio)propanoic acid, is an intermediate in methionine metabolism and has been noted for its own biological activities, such as antifungal properties. medchemexpress.com The ethyl ester derivative of this precursor has also been investigated for potential anticarcinogenic effects. medchemexpress.com This context provides a strong rationale for the continued exploration of its oxidized form, this compound, and its derivatives for creating new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4S B1295225 3-(Methylsulfonyl)propanoic acid CAS No. 645-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylsulfonylpropanoic acid
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InChI

InChI=1S/C4H8O4S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUCCTTZGHSNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90214755
Record name Propanoic acid, 3-(methylsulfonyl)-
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Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

645-83-0
Record name 3-(Methylsulfonyl)propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(methylsulfonyl)-
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Record name Propanoic acid, 3-(methylsulfonyl)-
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Record name 3-(Methylsulfonyl)propanoic acid
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Advanced Synthetic Methodologies and Chemical Transformations of 3 Methylsulfonyl Propanoic Acid

Elucidation of Novel Synthetic Routes to 3-(Methylsulfonyl)propanoic Acid

The development of efficient and scalable methods for the synthesis of this compound is crucial for its application in various fields of chemical research. This section highlights key advancements in the preparation of this compound.

Development of Efficient and Scalable Synthetic Protocols

The primary and most direct routes to this compound involve the oxidation of its thioether precursor, 3-(methylthio)propanoic acid. Several effective oxidation methods have been reported, offering different advantages in terms of efficiency, scalability, and reaction conditions.

One common approach utilizes hydrogen peroxide as the oxidant in a mixture of acetic acid and acetic anhydride. This method provides the target compound in good yield. Another established protocol employs potassium hydrogen persulfate (also known as Oxone®) as the oxidizing agent in an aqueous ethyl acetate (B1210297) solution. This method is also effective and yields the desired product as a white solid.

A summary of these synthetic methods is presented in Table 1.

Starting MaterialReagents and ConditionsProductYield
3-(Methylthio)propanoic acidH₂O₂ / Acetic acid, Acetic anhydride, Room temperature, overnightThis compound79%
3-(Methylthio)propanoic acidPotassium hydrogen persulfate / Ethyl acetate, Water, 0 °C to Room temperature, 12 hoursThis compound55%
Methyl 3-methylthiopropanoate[(n-C₄H₉)₄N]₄(Mo₈O₂₆), H₂O₂ / Methanol, 40 °C then Room temperatureMethyl 3-(methylsulfonyl)propanoate-

Table 1. Synthetic Protocols for this compound and its Methyl Ester

Exploration of Catalytic and Stereoselective Synthesis Approaches

Recent research has focused on developing catalytic methods for the synthesis of sulfones, which can offer improved efficiency and selectivity. A notable example is the catalytic oxidation of methyl 3-methylthiopropanoate to methyl 3-(methylsulfonyl)propanoate. rsc.org This transformation was achieved using a catalytic amount of tetrabutylammonium (B224687) octamolybdate in the presence of hydrogen peroxide. rsc.org This catalytic system provides a more efficient alternative to stoichiometric oxidation methods.

While the direct stereoselective synthesis of this compound has not been extensively reported, significant progress has been made in the asymmetric synthesis of related chiral β-sulfonyl carbonyl compounds. nih.gov For instance, an organocatalytic enantioselective radical sulfonylation of α,β-unsaturated carbonyl compounds using sulfur dioxide has been developed, affording chiral β-sulfonyl compounds with high enantioselectivity. nih.gov These emerging methodologies pave the way for future investigations into the stereoselective synthesis of this compound and its analogs.

Derivatization Strategies and Modifications of the this compound Scaffold

The functional groups of this compound, namely the carboxylic acid and the methylsulfonyl group, provide versatile handles for chemical modification. These derivatization strategies are essential for exploring the structure-activity relationships of its analogs in various applications, including biological studies.

Synthesis of Ester and Amide Derivatives for Biological Evaluation

The carboxylic acid moiety of this compound can be readily converted into a variety of ester and amide derivatives. The synthesis of methyl 3-(methylsulfonyl)propanoate has been achieved through the oxidation of its corresponding thioether precursor. rsc.org

Furthermore, general methods for the synthesis of amide derivatives of related 3-(heterocyclylsulfonyl)propanoic acids have been described, which are applicable to this compound. These methods typically involve the activation of the carboxylic acid followed by reaction with a desired amine. A specific example of derivatization for biological evaluation includes the use of this compound in the preparation of a piperazine-2-one derivative, which has been investigated for its potential to inhibit the Hedgehog signaling pathway.

A selection of synthesized derivatives is highlighted in Table 2.

Derivative TypeExample CompoundSynthetic Approach
EsterMethyl 3-(methylsulfonyl)propanoateOxidation of methyl 3-methylthiopropanoate
Amide1-(4-chloro-3-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(3-(methylsulfonyl)propanoyl)piperazine-2-oneAmide coupling of this compound with the corresponding piperazine (B1678402) derivative

Table 2. Representative Ester and Amide Derivatives of this compound

Investigation of Structural Modifications at the Propanoic Acid Moiety

Structural modifications at the propanoic acid moiety of this compound, beyond ester and amide formation, represent an area with potential for further exploration. Standard carboxylic acid chemistry can be applied to introduce a wide range of functionalities. For example, reduction of the carboxylic acid would yield the corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. The carbon backbone could also be extended or functionalized using established organic synthesis methodologies. While specific examples of such modifications on this compound are not extensively documented in the literature, these transformations are chemically feasible and could lead to novel analogs with interesting properties.

Stereochemical Investigations and Enantioselective Synthesis of this compound Analogs

The introduction of stereocenters into the scaffold of this compound can have a profound impact on the biological activity of its derivatives. Consequently, the development of stereoselective synthetic methods for its analogs is of significant interest.

While the enantioselective synthesis of this compound itself is not well-established, there have been notable successes in the asymmetric synthesis of its analogs. For example, the synthesis of (S)-2-Methyl-3-(methylsulfonyl)propanoic acid has been reported, indicating that chiral sulfonylpropanoic acids are accessible.

More broadly, the field of asymmetric synthesis of chiral β-sulfonyl compounds has seen significant advancements. Recent studies have demonstrated photoinduced organocatalytic asymmetric radical sulfonylation reactions that provide access to chiral β-sulfonyl carbonyl compounds with excellent enantioselectivity. nih.gov These methods often utilize chiral catalysts to control the stereochemical outcome of the reaction. The principles established in these studies provide a strong foundation for the future development of enantioselective routes to chiral derivatives of this compound.

Investigating the Role of 3 Methylsulfonyl Propanoic Acid As a Building Block for Bioactive Molecules

Utility in the Synthesis of Smoothened (Smo) Receptor Modulators

The Smoothened receptor is a critical component of the Hedgehog signaling pathway, which plays a vital role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. Consequently, the development of small molecule inhibitors of Smo has been an active area of research. While numerous pyridine (B92270) derivatives have been investigated as Smo antagonists, a direct synthetic route employing 3-(methylsulfonyl)propanoic acid is not described in the available literature.

Design and Synthesis of Pyridine Derivatives Incorporating the this compound Moiety

This section would have detailed the synthetic strategies for incorporating the this compound scaffold into pyridine-based Smo modulators. The rationale for using this specific building block, potentially to enhance properties such as solubility, metabolic stability, or target engagement, would have been a key focus.

Elucidation of Molecular Mechanisms in Smoothened Pathway Modulation for Therapeutic Applications

Understanding how these hypothetical compounds interact with the Smoothened receptor at a molecular level would be crucial for their development. This subsection would have explored the specific binding interactions and the resulting conformational changes in the Smo receptor that lead to the inhibition of the Hedgehog signaling pathway.

Research into Potential Anti-proliferative Effects and Cancer Therapeutics

The ultimate goal of developing Smo inhibitors is to create effective cancer therapies. This part of the review would have presented preclinical data on the anti-proliferative effects of the hypothetical this compound-containing pyridine derivatives in various cancer cell lines and animal models.

Contribution to the Synthesis of Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ) Modulators

RORγ is a nuclear receptor that acts as a key regulator of immune responses, particularly the differentiation of Th17 cells, which are implicated in a range of autoimmune and inflammatory diseases. nih.govnih.gov The development of RORγ modulators is a promising therapeutic strategy for these conditions. nih.govdovepress.com As with Smo modulators, the use of this compound as a synthetic precursor for RORγ modulators has not been reported.

Synthesis and Optimization of Novel RORγ Modulator Compounds

This section would have focused on the chemical synthesis of novel RORγ modulators that feature the this compound moiety. The discussion would have included strategies for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Examination of RORγ Modulation in Autoimmune and Inflammatory Disease Models

The therapeutic potential of the hypothetical RORγ modulators would need to be evaluated in relevant disease models. This subsection would have summarized the findings from preclinical studies in models of autoimmune diseases such as rheumatoid arthritis, psoriasis, or multiple sclerosis, focusing on the ability of these compounds to suppress inflammation and ameliorate disease symptoms. nih.gov

Analysis of Th17 Cell Response Pathways in Disease Pathogenesis

The T helper 17 (Th17) cell lineage plays a critical role in the immune system, particularly in defending against fungal and extracellular bacterial infections. However, dysregulation of Th17 cell responses is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Recent studies have firmly established the pathogenic role of Th17 cells in disorders such as multiple sclerosis, psoriasis, inflammatory bowel disease, and rheumatoid arthritis. nih.govnih.gov

The differentiation and function of Th17 cells are driven by specific transcription factors, with the Retinoid-related Orphan Receptor gamma t (RORγt) being essential for their development and the production of their signature pro-inflammatory cytokines, including Interleukin-17 (IL-17). nih.gov IL-17 enhances the expression of neutrophil-attracting chemokines, leading to the influx of neutrophils into inflammatory sites and exacerbating tissue damage. nih.gov In autoimmune conditions, these pathways are abnormally activated, leading to chronic inflammation and cellular damage. For instance, in animal models of multiple sclerosis, Th17 cells are crucial for inducing the disease, and in human inflammatory bowel disease, patients exhibit higher levels of Th17-related cytokines. nih.gov

Given their central role in disease, these response pathways have become significant targets for therapeutic intervention. A primary strategy involves the development of small molecule inhibitors that can modulate Th17 cell function. mdpi.com RORγt, as the master regulator of the Th17 lineage, is considered a particularly promising drug target. nih.gov The development of small molecule antagonists or inverse agonists for RORγt aims to suppress the transcription of the Il17 gene, thereby reducing the production of IL-17 and mitigating the inflammatory cascade. nih.gov The discovery of such targeted therapies relies on the synthesis and screening of diverse chemical libraries built from versatile molecular building blocks to identify novel and effective modulators of these critical pathogenic pathways.

Broader Applications in the Synthesis of Diverse Pharmaceutical Intermediates

This compound is a valuable organic intermediate used in the synthesis of a wide range of more complex molecules for pharmaceutical research and development. Its bifunctional nature—possessing both a carboxylic acid and a methyl sulfonyl group—provides two distinct points for chemical modification, making it an adaptable building block for creating diverse molecular structures.

Development of Complex Heterocyclic Systems

A significant application of this compound is in the construction of complex heterocyclic compounds, which form the core of many modern therapeutic agents. The carboxylic acid moiety is readily activated and can form amide or ester bonds, allowing it to be coupled with other molecules containing amine or alcohol groups, respectively.

One documented example is its use in the preparation of a potent antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov In this synthesis, this compound is used to acylate a piperazinone core, leading to the final compound, 1-(4-chloro-3-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(3-(methylsulfonyl)propanoyl)piperazine-2-one . nih.gov This molecule incorporates multiple heterocyclic systems, including imidazo[1,2-a]pyridine (B132010) and piperazinone, demonstrating the utility of the acid in building multifaceted pharmaceutical candidates.

Furthermore, related structures, such as 3-(heterocyclylsulfonyl)propanoic acids, are synthesized from various heterocyclic precursors and serve as intermediates for a large number of carboxamide derivatives. These derivatives have shown potential as inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-4) and the bacterial enzyme DapE, highlighting the broad applicability of the sulfonylpropanoic acid scaffold in medicinal chemistry.

Starting Material / ScaffoldResulting Heterocyclic SystemPotential Therapeutic Application
This compoundImidazo[1,2-a]pyridine, PiperazinoneHedgehog Pathway (SMO) Antagonist
Quinoxaline derivativesQuinoxaline-based sulfonamidesDPP-4 Inhibition
Indoline derivativesIndoline-based sulfonamidesDapE Inhibition (Antibacterial)

Strategies for Constructing Bioactive Scaffolds

The concept of a bioactive scaffold is central to modern drug discovery, involving a core molecular framework that can be systematically decorated with various functional groups to explore and optimize biological activity. This compound serves as an excellent example of such a scaffold.

The primary strategy for its use involves leveraging its reactive carboxylic acid "handle." This group allows for straightforward covalent attachment to a wide array of other chemical moieties through robust and well-understood reactions like amidation and esterification. This synthetic flexibility enables the creation of large libraries of related compounds where the core this compound structure is maintained, but the attached groups are varied. This approach is fundamental to structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to enhance its potency, selectivity, or pharmacokinetic properties.

Biochemical and Molecular Biological Research on 3 Methylsulfonyl Propanoic Acid

Analysis of Molecular Interactions with Biological Macromolecules

Detailed and peer-reviewed research on the specific molecular interactions of 3-(Methylsulfonyl)propanoic acid with biological macromolecules is largely absent from the scientific literature.

Studies on the Binding Affinity and Specificity with Mycobacterium smegmatis Proteins

There is a notable lack of published scientific studies detailing the binding affinity and specificity of this compound with any specific protein from Mycobacterium smegmatis. The term "Protein Smegmatis" is a broad and non-specific designation, as this bacterium contains a vast proteome. One commercial chemical supplier, Biosynth, makes the claim that the compound "has been shown to bind to the protein Smegmatis"; however, this assertion is not substantiated by any publicly accessible primary research, and no specific protein target is identified. biosynth.com Without further data, it is impossible to provide any analysis of binding kinetics, affinity (such as Kd values), or the specific nature of the interaction.

Examination of Biological Process Modulation

Verifiable scientific evidence on the modulation of key biological processes by this compound is currently not available in the public domain.

Research into its Influence on Polynucleotide Sequencing Reactions

A claim by a commercial supplier suggests that this compound is a polynucleotide used in sequencing reactions. biosynth.com This statement is chemically inaccurate, as the compound is a small molecule (C₄H₈O₄S) and not a polymer of nucleotides. A comprehensive search of scientific and patent literature did not yield any evidence of its use or influence in any polynucleotide sequencing methodologies.

Investigation of Effects on Polymer Composition and Biological Synthesis Rates

The same commercial source also posits that this compound can "increase the rate of the polymer composition". biosynth.com This claim is vague and lacks scientific validation in published literature. There are no available studies that define what "polymer" is being referred to or that provide data on the compound's effect on the rate of any biological synthesis.

Exploration of Cellular and Subcellular Distribution Patterns

Specific studies on the cellular and subcellular distribution of this compound have not been identified. However, general principles of cellular uptake for related compounds can offer some hypothetical insights. The uptake of small molecules like sulfonamides into bacterial cells, for instance, can be influenced by factors such as the pH gradient between the cell's interior and the external environment. nih.gov The lipophilicity of a compound, which is its ability to dissolve in fats and lipids, also plays a crucial role in its ability to permeate cell membranes. For example, replacing charged sulfonic acid groups with sulfonate ester groups in some molecules has been shown to enhance cellular uptake. nih.gov Without experimental data, the specific distribution of this compound within a cell remains unknown.

Hypothetical Metabolic Pathways and Biotransformation Studies

There is no direct research outlining the metabolic pathways and biotransformation of this compound in any organism. However, studies on related organosulfur compounds can provide a basis for hypothetical pathways.

The metabolism of many organosulfur compounds involves oxidation of the sulfur atom. acs.org It is plausible that this compound could undergo further oxidation or other modifications. Its precursor, 3-(methylthio)propanoic acid, is known to be an intermediate in methionine metabolism. medchemexpress.com The conversion of the thioether in 3-(methylthio)propanoic acid to the sulfone in this compound is an oxidative step. Further metabolism could potentially involve cleavage of the C-S bond or modifications to the propanoic acid backbone, which is a known metabolic by-product in many organisms. mdpi.com

A study on the degradation of 3-(allylsulfonio)propanoate in marine bacteria noted the formation of methyl 3-(methylsulfonyl)propanoate as an oxidation product, which is structurally very similar to the compound and supports the hypothesis of sulfoxidation as a key metabolic step for this class of molecules.

Computational Chemistry and Theoretical Modeling of 3 Methylsulfonyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(Methylsulfonyl)propanoic acid. Methods like Density Functional Theory (DFT) are employed to determine its structural and electronic properties with high accuracy. wpmucdn.comresearchgate.net

A primary focus of these calculations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized around the electron-rich oxygen atoms of the carboxylate and sulfonyl groups, while the LUMO would likely be centered on the carbon atom of the carboxyl group and the sulfur atom, indicating regions susceptible to nucleophilic and electrophilic attack, respectively.

Molecular electrostatic potential (MEP) mapping is another critical tool. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the MEP would show significant negative potential around the oxygen atoms of the highly polar sulfonyl and carboxylic acid groups, making them potential sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen of the carboxylic acid would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the natural charges on each atom. acs.org This allows for a detailed examination of how the electron-withdrawing sulfonyl group influences the acidity of the propanoic acid moiety.

Table 1: Predicted Electronic Properties of this compound via Quantum Chemical Calculations This table is illustrative, based on typical results for similar sulfonyl-containing carboxylic acids.

Property Predicted Value/Observation Significance
HOMO Energy ~ -8.5 eV Indicates energy required to remove an electron.
LUMO Energy ~ -0.5 eV Indicates energy released when an electron is added.
HOMO-LUMO Gap ~ 8.0 eV Relates to chemical reactivity and kinetic stability.
Dipole Moment High Due to the presence of polar SO₂ and COOH groups.
MEP Negative Region Oxygen atoms of SO₂ and COOH Sites for electrophilic attack and hydrogen bond accepting.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. mdpi.comnih.gov For this compound, MD simulations can reveal how the molecule behaves in different solvents, such as water.

In an aqueous environment, simulations would show the formation of a stable hydration shell around the polar sulfonyl and carboxylic acid groups. The dynamics of these water molecules are crucial for understanding the solubility and transport properties of the compound. The flexibility of the three-carbon chain connecting the two functional groups allows the molecule to adopt various conformations. MD simulations can map the potential energy surface associated with the rotation of the dihedral angles along this chain, identifying the most stable conformers. nih.gov

These simulations can also elucidate potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the sulfonyl oxygens, which could lead to a more compact, cyclic conformation in non-polar environments. By analyzing trajectories from MD simulations, properties like the root mean square deviation (RMSD) and radius of gyration can be calculated to quantify the molecule's conformational stability. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods are instrumental in predicting the chemical reactivity of this compound and exploring potential reaction mechanisms. By combining quantum chemical calculations with reaction modeling techniques, a detailed picture of its chemical behavior can be constructed.

The reactivity of the carboxylic acid group is a key area of investigation. Computational models can predict the pKa value and simulate reactions such as esterification or amidation. The MEP and Fukui functions, derived from DFT, can pinpoint the most reactive sites for both electrophilic and nucleophilic attacks, confirming the expected reactivity at the carboxyl carbon and oxygen atoms.

Furthermore, these methods can be used to study the stability of the C-S bond and the sulfonyl group itself under various conditions. For instance, the potential for degradation pathways, such as desulfonylation, can be explored by calculating the activation energies for proposed mechanistic steps. researchgate.net The prediction of reactive metabolite formation is another important application, particularly in the context of drug development, where in silico models can screen for the likelihood of a compound forming reactive species that might lead to toxicity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

While specific SAR or QSAR studies on this compound derivatives are not widely published, the methodology is well-established for other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas, which are known for their diverse biological activities. researchgate.netnih.govnih.gov QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study would involve several steps:

Design and Synthesis: A set of derivatives would be created by modifying specific parts of the molecule, such as the methyl group on the sulfonyl moiety or by creating esters or amides at the carboxylic acid position.

Biological Testing: The biological activity of each derivative against a specific target would be measured (e.g., IC₅₀ values for enzyme inhibition).

Descriptor Calculation: For each molecule, a range of physicochemical and structural descriptors would be calculated using computational software. These can include steric (e.g., molar volume), electronic (e.g., dipole moment, atomic charges), and lipophilic (e.g., logP) parameters. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed biological activity. nih.govnih.gov

The resulting QSAR model, often represented by an equation, can predict the activity of new, unsynthesized derivatives and provide insights into the structural features essential for activity. For example, a model might reveal that bulky, hydrophobic substituents on the sulfonyl group increase potency, guiding the rational design of more effective compounds. nih.gov

Ligand-Protein Docking Studies for Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov Given the presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a strong hydrogen bond acceptor (sulfonyl group), this compound has the potential to interact with various biological targets.

In a typical docking study, the 3D structure of a target protein is used as a receptor. The this compound molecule is then computationally placed into the binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.govvajdalab.org

Docking studies on similar sulfonyl-containing molecules, such as sulfonamide inhibitors binding to carbonic anhydrase or kinases, have shown that the sulfonyl oxygens are crucial for forming strong hydrogen bonds with backbone amide hydrogens or key amino acid residues in the active site. nih.govnih.gov Similarly, the carboxylate group of this compound could form salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with residues like serine or threonine.

Table 2: Hypothetical Docking Interactions of this compound in a Protein Active Site

Functional Group Potential Interacting Residues Type of Interaction
Carboxylate (COO⁻) Arginine (Arg), Lysine (Lys) Salt Bridge, Hydrogen Bond
Carboxylate (COO⁻) Serine (Ser), Threonine (Thr), Tyrosine (Tyr) Hydrogen Bond
Sulfonyl (SO₂) Glycine (Gly), Alanine (Ala) - Backbone NH Hydrogen Bond
Sulfonyl (SO₂) Arginine (Arg), Lysine (Lys), Histidine (His) Hydrogen Bond

These in silico docking studies are essential for hypothesis generation, allowing researchers to prioritize which potential biological targets to investigate experimentally. The stability and dynamics of the predicted binding pose are often further validated using more extensive molecular dynamics simulations. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methylsulfonyl Propanoic Acid

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental in separating 3-(Methylsulfonyl)propanoic acid from impurities and determining its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment and separation of organic compounds. For acidic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. pensoft.net

A typical RP-HPLC method would utilize a C18 column, which is a non-polar stationary phase. researchgate.net The mobile phase would consist of a mixture of an aqueous buffer (like a phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of this compound. researchgate.net

Detection is commonly achieved using a UV/VIS detector, with the wavelength set to a value where the compound exhibits significant absorbance. researchgate.net For instance, a wavelength of 225 nm has been used for similar propanoic acid derivatives. researchgate.net The method is validated according to ICH guidelines to ensure its precision, linearity, accuracy, selectivity, and robustness. pensoft.netresearchgate.net

A study on a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrated the successful use of RP-HPLC for separating stereoisomers. nih.gov This method employed a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) at a flow rate of 1.0 ml/min, with detection at 228 nm. nih.gov Such a method highlights the capability of HPLC to resolve closely related structures, which is essential for purity assessment.

Table 1: Illustrative HPLC Parameters for Propanoic Acid Derivatives

Parameter Value
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the trace analysis of volatile compounds. While this compound itself is not highly volatile due to its carboxylic acid group, it can be analyzed by GC-MS after derivatization to a more volatile form.

Derivatization is a common strategy to increase the volatility and thermal stability of analytes for GC-MS analysis. For carboxylic acids, esterification to their methyl or other alkyl esters is a standard procedure. For instance, a study on ibuprofen, which also contains a propanoic acid moiety, utilized a gas chromatography method after methylation. researchgate.net

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. This technique is particularly valuable for identifying and quantifying trace impurities in a sample of this compound. The analysis of various foodstuffs for compounds like 3-monochloro-1,2-propanediol (3-MCPD) demonstrates the utility of GC-MS for trace-level determination. nih.gov

Spectroscopic Characterization Methods in Academic Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different proton environments. nagwa.com The protons of the methyl group attached to the sulfonyl group would appear as a singlet. The protons of the two methylene (B1212753) groups would exhibit more complex splitting patterns (triplets) due to coupling with each other. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift (around 10-12 ppm). nagwa.comlibretexts.org

The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group. docbrown.info The carbonyl carbon is characteristically deshielded and appears at a high chemical shift value (typically 160-180 ppm). libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Propanoic Acid Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃-S ~3.0 (singlet) ~40
-S-CH₂- ~3.2 (triplet) ~48
-CH₂-COOH ~2.8 (triplet) ~33
-COOH ~11-12 (broad singlet) ~175

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (152.17 g/mol ). biosynth.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). libretexts.org The fragmentation of the alkylsulfonyl chain would also produce characteristic ions. High-resolution mass spectrometry can provide the exact mass of the ions, allowing for the determination of the elemental composition of the molecule and its fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment
152 [M]⁺
135 [M - OH]⁺
107 [M - COOH]⁺
79 [CH₃SO₂]⁺

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgdocbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.infodocbrown.info The S=O stretching vibrations of the sulfonyl group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid) 2500-3300 Very Broad
C=O (Carboxylic Acid) 1700-1725 Strong, Sharp
S=O (Sulfonyl) 1300-1350 & 1120-1160 Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple carboxylic acids without additional chromophores typically show a weak n → π* transition around 200-210 nm, which is often not very useful for structural elucidation as it is near the cutoff for many solvents. libretexts.org Therefore, UV-Vis spectroscopy is less informative for the structural characterization of this compound compared to other spectroscopic methods.

Advanced Techniques for Chiral Resolution and Enantiomeric Purity Determination

The analysis of enantiomers, which are non-superimposable mirror images of a chiral molecule, is critical in many scientific fields. Although this compound is not frequently discussed in the context of chirality, the presence of a stereogenic center would necessitate the use of advanced analytical techniques to separate and quantify its enantiomers. The primary methods for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), which offer high efficiency and resolution for separating stereoisomers. nih.gov

These techniques can be applied in two main ways: directly, by using a chiral environment to separate the enantiomers, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard, non-chiral methods. researchgate.net For direct separations, which are often preferred for their simplicity, the key is the interaction between the analyte and a chiral selector. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. mdpi.com The method relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column. Enantiomers passing through the column interact differently with the CSP, leading to different retention times and thus, separation.

For an acidic compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been used to resolve a wide range of chiral compounds, including various propanoic acid derivatives. researchgate.netmdpi.com Another effective class of CSPs for acidic compounds are those based on macrocyclic glycopeptides, like teicoplanin or vancomycin, which offer multiple interaction sites for chiral recognition. nih.govmdpi.com

The development of a successful HPLC method would involve optimizing several parameters:

Chiral Stationary Phase (CSP): Selection of the appropriate CSP (e.g., amylose-based, cellulose-based, or protein-based) is the most critical step. researchgate.net

Mobile Phase: The composition of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is adjusted to achieve optimal resolution and retention times.

Temperature: Column temperature can influence the interactions between the enantiomers and the CSP, affecting selectivity. mdpi.com

Flow Rate: Adjusting the flow rate can impact the efficiency of the separation.

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 210 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) >1.5
Separation Factor (α) >1.15
This table presents illustrative data for the chiral HPLC separation of this compound enantiomers. The values are hypothetical and based on typical results obtained for analogous compounds under similar conditions.

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful alternative to HPLC for chiral separations, valued for its high efficiency, rapid analysis times, and minimal sample consumption. nih.govnih.gov In chiral CE, the separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the chiral selector, and these complexes have different electrophoretic mobilities, allowing for their separation. nih.gov

For acidic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.gov Highly sulfated cyclodextrins or hydroxypropyl-β-cyclodextrin are particularly effective for resolving acidic enantiomers. nih.gov The degree of separation can be finely tuned by adjusting the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the capillary temperature.

The following table provides an example of hypothetical experimental conditions for the enantiomeric purity determination of this compound using Capillary Electrophoresis.

ParameterValue
Instrument Capillary Electrophoresis System with UV Detector
Capillary Fused Silica, 50 µm i.d., 40 cm effective length
Background Electrolyte (BGE) 50 mM Phosphate Buffer (pH 6.0) containing 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25°C
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 210 nm
Migration Time (Enantiomer 1) 8.2 min
Migration Time (Enantiomer 2) 8.9 min
Resolution (Rs) >2.0
This table presents illustrative data for the chiral CE separation of this compound enantiomers. The values are hypothetical and based on typical results obtained for analogous compounds under similar conditions.

Emerging Research Directions and Future Prospects for 3 Methylsulfonyl Propanoic Acid Studies

Investigation of Novel Therapeutic Targets Beyond Smo and RORγ Pathways

While derivatives of propanoic acids have been investigated for their roles as inhibitors of pathways like Smoothened (Smo) and RAR-related orphan receptor gamma (RORγ), the therapeutic potential of 3-(Methylsulfonyl)propanoic acid and its close analogues is not confined to these targets. The presence of the sulfonyl and carboxylic acid groups allows for diverse molecular interactions, suggesting that it could serve as a scaffold for developing agents against a variety of diseases.

Recent studies on structurally related propanoic acid derivatives have revealed promising activities in other therapeutic areas. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant properties. mdpi.com Certain compounds in this series demonstrated a significant reduction in the viability of A549 lung carcinoma cells and suppressed cell migration, while also exhibiting favorable cytotoxicity profiles against noncancerous cell lines. mdpi.com This suggests that the propanoic acid backbone can be a key component in designing novel anticancer agents. mdpi.com

Furthermore, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org The exploration of this compound derivatives could yield novel anti-inflammatory agents with unique selectivity or potency profiles. Preliminary research has also hinted at potential antimicrobial activity for this compound, although this requires more extensive investigation to be confirmed. smolecule.com The future of research in this area lies in systematically screening this compound and its derivatives against a wide panel of biological targets to uncover new therapeutic applications.

Table 1: Biological Activities of Selected Propanoic Acid Derivatives

Derivative ClassInvestigated ActivityPotential Therapeutic AreaReference
3-((4-Hydroxyphenyl)amino)propanoic acidsAnticancer, AntioxidantOncology mdpi.com
Aryl propionic acidsAnti-inflammatoryInflammatory Disorders orientjchem.org
N-(4-chlorophenyl)-γ-amino acid derivativesAnticancerOncology mdpi.com
This compoundAntimicrobialInfectious Diseases smolecule.com

Application in Functional Materials Science and Nanotechnology

The unique chemical properties of this compound make it a compelling candidate for applications in materials science, particularly for modifying the surfaces of nanomaterials to create functional and advanced composites.

Cellulose (B213188) nanocrystals (CNCs) have garnered significant attention as a renewable, biodegradable nanomaterial with exceptional mechanical properties. nih.gov However, their utility in various applications, especially in non-polar polymer composites, often requires surface modification to improve compatibility and impart specific functionalities. nih.gov The surface of CNCs is rich in hydroxyl groups, which serve as anchor points for chemical functionalization. nih.gov

Various methods have been developed to modify CNC surfaces, including the introduction of cationic groups or silylation with agents like 3-aminopropyltriethoxysilane (B1664141) (APTES). nih.gov this compound presents a promising, yet underexplored, avenue for CNC functionalization. Its carboxylic acid group can be used to form covalent bonds (e.g., esters) with the hydroxyl groups on the CNC surface. This modification would introduce the highly polar methylsulfonyl group onto the nanoparticle surface. This could significantly alter the surface properties, such as hydrophilicity, charge density, and interaction with other molecules or polymer matrices, thus expanding the scope of CNC applications. mdpi.com

The functionalization of nanoparticles is a critical step in the development of advanced composites and hybrid materials. By tailoring the surface chemistry of reinforcing fillers like CNCs, it is possible to enhance their dispersion within a polymer matrix and improve the interfacial adhesion, which is crucial for the mechanical performance of the composite. nih.gov

The introduction of this compound onto the surface of nanoparticles could lead to composites with novel properties. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially improving the compatibility of the nanoparticles with a range of polymer matrices. This could lead to the development of polymer composites with enhanced strength, thermal stability, and barrier properties. Research in this area would involve synthesizing these modified nanoparticles and incorporating them into various polymers to characterize the resulting hybrid materials' physical and chemical properties.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new drugs and materials is increasingly reliant on high-throughput screening (HTS) and combinatorial chemistry. benthamscience.comcijournal.ru These technologies allow for the rapid synthesis and evaluation of vast libraries of chemical compounds to identify "hits" with desired properties. researchgate.net this compound is an ideal building block for inclusion in such libraries.

Its bifunctional nature allows it to be readily incorporated into larger molecules through its carboxylic acid handle, while the methylsulfonyl group remains as a key functional moiety that can influence the biological activity or material properties of the final compound. A combinatorial library could be generated by reacting this compound with a diverse set of alcohols, amines, or other nucleophiles. This library could then be screened in HTS assays to identify novel enzyme inhibitors, receptor modulators, or materials with specific surface characteristics. The integration of this compound into modern discovery workflows represents a significant opportunity to unlock its latent potential. cijournal.ruresearchgate.net

Table 2: Workflow for Integrating 3-MPA into HTS and Combinatorial Chemistry

StepDescriptionRationale
1. Library Design Design a virtual library of compounds based on the this compound scaffold, incorporating diverse building blocks.To explore a wide chemical space and increase the probability of finding active compounds.
2. Combinatorial Synthesis Synthesize the designed library using automated, parallel synthesis techniques.To rapidly generate a large number of distinct chemical entities for screening. researchgate.net
3. High-Throughput Screening (HTS) Screen the compound library against a specific biological target or for a desired material property.To efficiently identify "hit" compounds from a large collection. rjsocmed.com
4. Hit Validation and Optimization Confirm the activity of the initial hits and synthesize analogues to improve potency, selectivity, and other properties (hit-to-lead).To develop promising lead compounds for further investigation.

Exploration in Environmental Chemistry and Green Synthesis Approaches

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are becoming increasingly important in the chemical industry. jddhs.commdpi.com Future research on this compound should include its exploration within the context of environmental chemistry and the development of sustainable synthesis methods.

One fascinating area of research involves understanding the compound's lifecycle in the environment. A study on the breakdown of sulfonium (B1226848) compounds by marine bacteria from the Roseobacter group found that methyl 3-(methylsulfonyl)propanoate can be formed through the biological oxidation of related sulfur-containing molecules. beilstein-journals.org This indicates that this compound and its esters are part of natural biogeochemical cycles, and further investigation could reveal novel enzymatic pathways for its synthesis or degradation.

Developing green synthesis routes for this compound is another critical research direction. This could involve using renewable starting materials, employing biocatalysts or environmentally benign catalysts, and minimizing waste by using solvent-free reaction conditions or recyclable solvents. jddhs.comresearchgate.net Such approaches would not only reduce the environmental footprint of its production but also align with the broader goals of sustainable development in the chemical sector. mdpi.com

Synergistic Research with Systems Biology and Bioinformatics Platforms

Modern biological research is heavily reliant on the integration of experimental data with computational analysis. Systems biology and bioinformatics platforms offer powerful tools to predict the function of molecules and understand their effects on complex biological networks. semanticscholar.org

For this compound and its derivatives, these computational approaches can accelerate discovery. If a derivative is identified as active in a high-throughput screen, bioinformatics tools can be used to predict its likely protein targets based on structural similarity to known ligands (target fishing). Subsequently, systems biology models can simulate the effect of modulating that target on cellular pathways, helping to elucidate the compound's mechanism of action and predict potential off-target effects. semanticscholar.org This synergy between "wet lab" experimentation and "in silico" analysis allows for a more rational and efficient approach to drug discovery and development, guiding future research on this compound towards the most promising therapeutic avenues.

Q & A

Basic: What are the key synthetic routes for 3-(Methylsulfonyl)propanoic acid, and how are impurities controlled?

Methodological Answer:
Synthesis typically involves sulfonation of propanoic acid derivatives or oxidation of thioether precursors. For example:

  • Thioether Oxidation : Reacting 3-(Methylthio)propanoic acid with oxidizing agents (e.g., H₂O₂ in acidic media) yields the sulfonyl group. Reaction conditions (temperature, stoichiometry) must be optimized to minimize by-products like overoxidized sulfonic acids .
  • Impurity Control : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to monitor intermediates. Adjust pH during purification to isolate the target compound from unreacted starting materials or sulfonate by-products .

Advanced: How can conflicting metabolic pathway data for this compound be resolved?

Methodological Answer:
Conflicting data often arise from differences in experimental models (e.g., in vitro vs. in vivo systems). To resolve discrepancies:

  • Isotopic Tracer Studies : Use 13C^{13}\text{C}-labeled this compound in rodent models to track metabolic fate via LC-MS/MS. Compare urinary metabolites (e.g., sulfated or glucuronidated derivatives) across species .
  • Microbial Incubations : Conduct anaerobic fecal incubations to identify gut microbiota-driven transformations. For instance, shows sulfonio propanoates degrade into sulfur-containing metabolites (e.g., methyl trisulfides), suggesting analogous pathways for sulfonyl derivatives .

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm structure. The sulfonyl group (SO2\text{SO}_2) causes deshielding of adjacent protons (~δ 3.1–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the deprotonated molecule ([M-H]⁻ at m/z 166). Fragmentation patterns (e.g., loss of CH3SO2\text{CH}_3\text{SO}_2) validate the functional group .

Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?

Methodological Answer:

  • pH-Dependent Stability : Perform accelerated stability studies (25–40°C, pH 2–9) with UPLC monitoring. Sulfonyl groups are hydrolytically stable at neutral pH but may degrade under strongly acidic/basic conditions, forming propanoic acid and methanesulfonic acid .
  • Reactivity in Buffers : Use 19F^{19}\text{F} NMR (if fluorine analogs are synthesized) to track reactivity in biological buffers. Sulfonyl electrophilicity may lead to nonspecific protein binding, requiring buffered solutions (pH 7.4) with low ionic strength to minimize side reactions .

Basic: What are common pitfalls in designing assays to quantify this compound in biological matrices?

Methodological Answer:

  • Matrix Effects : Plasma proteins can bind sulfonyl groups, reducing recovery. Pre-treat samples with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
  • Cross-Reactivity : Validate ELISA or enzymatic assays against structurally similar compounds (e.g., sulfonates). Use LC-MS/MS as a gold standard for cross-validation .

Advanced: How can computational modeling predict the interactions of this compound with enzymes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to target enzymes (e.g., sulfotransferases). The sulfonyl group’s electronegativity may favor interactions with cationic residues (e.g., lysine or arginine) .
  • MD Simulations : Run molecular dynamics (GROMACS) to assess conformational stability. Free energy calculations (MM-PBSA) quantify binding affinity, identifying potential inhibitory effects .

Basic: What are the primary metabolic transformation products of this compound?

Methodological Answer:

  • Phase I Metabolism : Hepatic CYP450 enzymes may oxidize the methyl group, forming 3-(Sulfonyl)propanoic acid derivatives.
  • Phase II Conjugation : Sulfation (via SULT1A1) or glucuronidation (UGT1A9) produces water-soluble metabolites detectable in urine (e.g., this compound-O-sulfate) .

Advanced: How do structural modifications of this compound affect its pharmacokinetic profile?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP and enhance solubility. Compare partition coefficients (shake-flask method) to correlate with bioavailability .
  • Pro-drug Strategies : Synthesize ester derivatives (e.g., methyl esters) to improve membrane permeability. Hydrolytic release in plasma can be monitored via esterase activity assays .

Basic: How is this compound purified after synthesis?

Methodological Answer:

  • Crystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C to precipitate pure product. Monitor purity via melting point (mp ~85–89°C, similar to analogs in ) .
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes polar impurities. TLC (Rf ~0.3) confirms homogeneity .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Thiol Reactivity : The sulfonyl group may disrupt bacterial thiol metabolism by binding to cysteine residues in essential enzymes (e.g., thioredoxin reductase). Confirm via enzyme inhibition assays .
  • Membrane Permeability : Use fluorescent probes (e.g., DiOC₂) to assess membrane potential changes in E. coli. Compare wild-type vs. efflux pump-deficient strains to identify resistance mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.